molecular formula C19H37N5O5 B14070383 N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide

N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide

Cat. No.: B14070383
M. Wt: 415.5 g/mol
InChI Key: JQXFTFYLJUNJLZ-RMTCENKZSA-N
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Description

“N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” typically involves multi-step organic synthesis. The process may include:

    Formation of the Amino Acid Derivative: Starting with the appropriate amino acid, protection of the amino group, and activation of the carboxyl group.

    Coupling Reactions: Using coupling reagents such as carbodiimides to form peptide bonds between the amino acid derivatives.

    Deprotection and Functionalization: Removal of protecting groups and introduction of additional functional groups through selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations.

    Purification Techniques: Chromatography, crystallization, and other separation methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of oxo groups to hydroxy groups.

    Substitution: Nucleophilic substitution reactions at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may serve as a probe or inhibitor for studying enzyme activities and protein interactions.

Medicine

In medicine, it could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Pathway Involvement: Participating in metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N1-((S)-1-(((S)-1-amino-1-oxopropan-2-yl)(2-aminoethyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)-N4-hydroxy-2-isobutylsuccinamide: Similar in structure but with different functional groups or stereochemistry.

    Peptide Derivatives: Compounds with similar peptide backbones but different side chains.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C19H37N5O5

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(2S)-1-[2-aminoethyl-[(2S)-1-amino-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)23-29)17(27)22-15(19(4,5)6)18(28)24(8-7-20)12(3)16(21)26/h11-13,15,29H,7-10,20H2,1-6H3,(H2,21,26)(H,22,27)(H,23,25)/t12-,13?,15+/m0/s1

InChI Key

JQXFTFYLJUNJLZ-RMTCENKZSA-N

Isomeric SMILES

C[C@@H](C(=O)N)N(CCN)C(=O)[C@H](C(C)(C)C)NC(=O)C(CC(C)C)CC(=O)NO

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)N(CCN)C(C)C(=O)N)C(C)(C)C

Origin of Product

United States

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